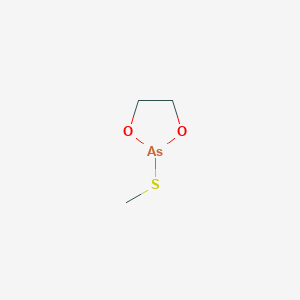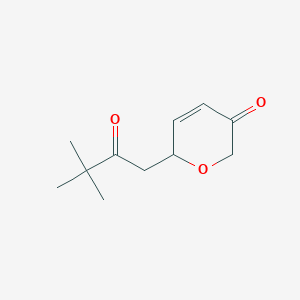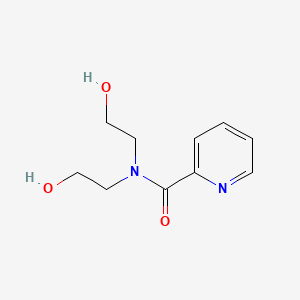
N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide: is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide typically involves the condensation reaction between pyridine-2-carboxylic acid and 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of N,N-bis(2-aminoethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions and is explored for its role in metal ion transport and detoxification processes .
Medicine: The compound is studied for its potential therapeutic applications, including its use as a drug delivery agent. Its ability to form complexes with metal ions makes it a candidate for targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its chelating properties are utilized in the production of metal-containing polymers and coatings .
作用機序
The mechanism of action of N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the nitrogen atoms of the carboxamide moiety coordinate with metal ions, facilitating their transport and stabilization. This coordination can influence various biochemical pathways and processes, including enzyme activity and metal ion homeostasis .
類似化合物との比較
Isonicotinamide: This compound has the carboxamide group at the 4-position and is used in material synthesis.
Uniqueness: N,N-Bis(2-hydroxyethyl)pyridine-2-carboxamide is unique due to the presence of two hydroxyethyl groups, which enhance its chelating properties and make it suitable for forming stable metal complexes. This structural feature distinguishes it from other pyridine carboxamides and contributes to its diverse applications in various fields .
特性
CAS番号 |
88531-01-5 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
N,N-bis(2-hydroxyethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10(15)9-3-1-2-4-11-9/h1-4,13-14H,5-8H2 |
InChIキー |
VORNKIWDPMWQPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)

![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
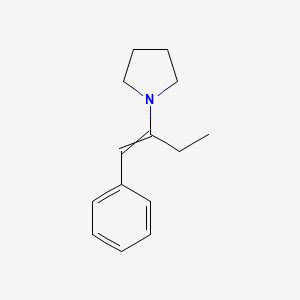
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
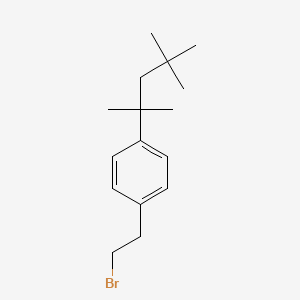

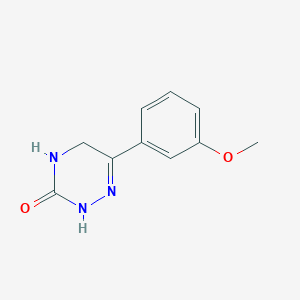

![Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate](/img/structure/B14387693.png)
